molecular formula C14H16ClN3OS B2883576 (5-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034304-43-1

(5-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No. B2883576
M. Wt: 309.81
InChI Key: JKEZZIHHLNZKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone, also known as CMPD101, is a small molecule compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have also been extensively researched.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for '(5-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone' involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride. This intermediate is then reacted with 3-(1-methyl-1H-pyrazol-3-yl)piperidine to form the final product.

Starting Materials
5-chlorothiophene-2-carboxylic acid, thionyl chloride, 3-(1-methyl-1H-pyrazol-3-yl)piperidine

Reaction
Step 1: 5-chlorothiophene-2-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form 5-chlorothiophene-2-carbonyl chloride., Step 2: 5-chlorothiophene-2-carbonyl chloride is then reacted with 3-(1-methyl-1H-pyrazol-3-yl)piperidine in the presence of a base such as triethylamine to form the final product, '(5-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone'.

Mechanism Of Action

(5-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone has been shown to act as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, (5-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone increases the levels of 2-AG, which has been shown to have anti-inflammatory and neuroprotective effects.

Biochemical And Physiological Effects

(5-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone has been shown to have several biochemical and physiological effects, including reducing inflammation, protecting against neurodegeneration, and reducing pain. This compound has also been shown to have potential anticancer effects.

Advantages And Limitations For Lab Experiments

One advantage of using (5-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone in lab experiments is its selectivity for MAGL, which allows for specific targeting of the endocannabinoid system. However, one limitation of using (5-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

For research on (5-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone include further studies on its potential use in the treatment of neurodegenerative diseases and cancer therapy. Additionally, further studies are needed to determine the optimal concentration and dosing of (5-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone for different cell types and experimental conditions.

Scientific Research Applications

(5-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone has been studied for its potential use in various scientific research applications, including as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in cancer therapy and as a pain reliever.

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-17-8-6-11(16-17)10-3-2-7-18(9-10)14(19)12-4-5-13(15)20-12/h4-6,8,10H,2-3,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEZZIHHLNZKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

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